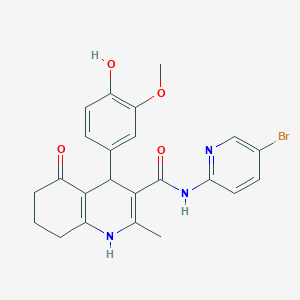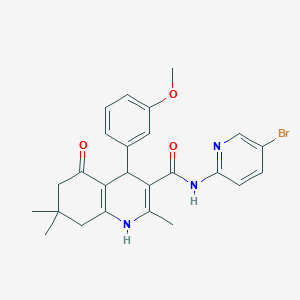
2-(2-anilino-4-oxo-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-anilino-4-oxo-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide, also known as AEAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. AEAA is a thiazole-based compound that has been synthesized using different methods, and its mechanism of action has been studied in detail.
Wissenschaftliche Forschungsanwendungen
2-(2-anilino-4-oxo-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide has been studied for its potential applications in various fields, including cancer research, neuroprotection, and inflammation. In cancer research, 2-(2-anilino-4-oxo-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-(2-anilino-4-oxo-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide has also been studied for its neuroprotective effects, as it has been shown to protect neurons from oxidative stress and reduce inflammation in the brain. Additionally, 2-(2-anilino-4-oxo-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide has been studied for its anti-inflammatory effects, as it has been shown to reduce the production of pro-inflammatory cytokines.
Wirkmechanismus
The mechanism of action of 2-(2-anilino-4-oxo-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide is not fully understood, but it has been shown to inhibit the activity of various enzymes, including histone deacetylases and carbonic anhydrases. Histone deacetylases are enzymes that play a role in gene expression, and their inhibition by 2-(2-anilino-4-oxo-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide may contribute to its anti-cancer effects. Carbonic anhydrases are enzymes that play a role in pH regulation, and their inhibition by 2-(2-anilino-4-oxo-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
2-(2-anilino-4-oxo-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide has been shown to have various biochemical and physiological effects. In cancer cells, 2-(2-anilino-4-oxo-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of various oncogenes. In the brain, 2-(2-anilino-4-oxo-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide has been shown to reduce oxidative stress, inflammation, and neuronal damage. Additionally, 2-(2-anilino-4-oxo-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-anilino-4-oxo-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide has several advantages for lab experiments, including its ability to inhibit the activity of various enzymes and its potential applications in cancer research, neuroprotection, and inflammation. However, 2-(2-anilino-4-oxo-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for 2-(2-anilino-4-oxo-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide research, including the development of more efficient synthesis methods, the identification of its molecular targets, and the evaluation of its potential applications in other fields. Additionally, the development of 2-(2-anilino-4-oxo-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide derivatives with improved efficacy and reduced toxicity is an area of interest. Further studies are needed to fully understand the potential of 2-(2-anilino-4-oxo-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide and its derivatives in various fields.
Conclusion
In conclusion, 2-(2-anilino-4-oxo-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide is a thiazole-based compound that has gained attention in the scientific community due to its potential applications in various fields. 2-(2-anilino-4-oxo-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide has been synthesized using different methods, and its mechanism of action has been studied in detail. 2-(2-anilino-4-oxo-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide has been shown to have anti-cancer, neuroprotective, and anti-inflammatory effects, and it has several advantages for lab experiments. However, further studies are needed to fully understand the potential of 2-(2-anilino-4-oxo-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide and its derivatives in various fields.
Synthesemethoden
2-(2-anilino-4-oxo-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide has been synthesized using different methods, including the reaction of 2-aminothiazole with 4-ethoxybenzoyl chloride, followed by reaction with aniline and acetic anhydride. Another method involves the reaction of 4-ethoxybenzoic acid with thionyl chloride, followed by reaction with 2-aminothiazole and aniline. Both methods have been reported to yield 2-(2-anilino-4-oxo-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide in good yields.
Eigenschaften
Produktname |
2-(2-anilino-4-oxo-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide |
|---|---|
Molekularformel |
C19H19N3O3S |
Molekulargewicht |
369.4 g/mol |
IUPAC-Name |
2-(2-anilino-4-oxo-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C19H19N3O3S/c1-2-25-15-10-8-14(9-11-15)20-17(23)12-16-18(24)22-19(26-16)21-13-6-4-3-5-7-13/h3-11,16H,2,12H2,1H3,(H,20,23)(H,21,22,24) |
InChI-Schlüssel |
TWFRHGMYTCVQKF-UHFFFAOYSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)NC3=CC=CC=C3 |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)NC3=CC=CC=C3 |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B304246.png)

![3-amino-N-(3,4-dichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B304249.png)
![3-amino-N-(4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B304250.png)
![3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B304253.png)